6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
Description
6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a propyl group at the N1 position, a fluorine atom at C6, and a carboxylic acid moiety at C3. This scaffold is central to its antibacterial activity, as fluoroquinolones typically inhibit bacterial DNA gyrase and topoisomerase IV. The propyl substituent at N1 distinguishes it from other analogs with cyclopropyl, ethyl, or methyl groups, influencing lipophilicity and pharmacokinetics .
Properties
IUPAC Name |
6-fluoro-4-oxo-1-propylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-2-5-15-7-10(13(17)18)12(16)9-6-8(14)3-4-11(9)15/h3-4,6-7H,2,5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXESECUUDQNNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method involves the Friedländer synthesis, where an o-aminoaryl ketone is condensed with a carbonyl compound in the presence of an acid catalyst.
Industrial Production Methods: . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The 7-chloro derivative of this compound serves as a key intermediate for nucleophilic substitution. A model reaction demonstrates efficient piperazine substitution under catalytic conditions :
| Parameter | Optimized Conditions |
|---|---|
| Catalyst | {Mo<sub>132</sub>} (0.08 g) |
| Solvent | H<sub>2</sub>O (5 mL) |
| Temperature | Reflux (100°C) |
| Reaction Time | 30 minutes |
| Yield | 97% |
This reaction replaces the 7-chloro group with N-ethylpiperazine, forming a fluoroquinolone derivative. The catalyst enables rapid kinetics and high purity (>92% by HPLC) .
Oxidation Reactions
The ketone group at position 4 and the carboxylic acid moiety participate in oxidation pathways:
-
Ketone Oxidation :
Strong oxidants like KMnO<sub>4</sub> or CrO<sub>3</sub> convert the 4-oxo group into a carboxylated structure, forming dicarboxylic acid derivatives. -
Side-Chain Oxidation :
The propyl group undergoes oxidation to yield propanal or propanoic acid derivatives under acidic conditions.
Reduction Reactions
Selective reduction of the 4-oxo group is achieved via catalytic hydrogenation:
| Reagent | Product | Conditions |
|---|---|---|
| H<sub>2</sub>/Pd-C | 4-Hydroxy-1-propyl-1,4-dihydroquinoline | 60°C, 2 atm H<sub>2</sub> |
This reaction preserves the fluorine and carboxylic acid groups while saturating the ketone.
Esterification
The carboxylic acid at position 3 undergoes esterification with alcohols:
| Alcohol | Catalyst | Yield |
|---|---|---|
| Ethanol | H<sub>2</sub>SO<sub>4</sub> | 85% |
| Methanol | HCl (gas) | 78% |
This reaction produces methyl or ethyl esters, enhancing lipid solubility for pharmacological applications.
Ring Functionalization
Electrophilic aromatic substitution (EAS) occurs at electron-rich positions of the quinoline ring:
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 5 or 8.
-
Halogenation : Br<sub>2</sub> in acetic acid adds bromine at position 2, though steric hindrance from the propyl group limits reactivity.
Decarboxylation
Thermal or acidic conditions induce decarboxylation of the 3-carboxylic acid group:
| Condition | Temperature | Product |
|---|---|---|
| H<sub>3</sub>PO<sub>4</sub> (85%) | 120°C | 6-Fluoro-1-propyl-4-oxoquinoline |
This reaction simplifies the structure for further derivatization.
Coordination Chemistry
The compound acts as a bidentate ligand via its ketone oxygen and carboxylate group, forming complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit enhanced antimicrobial activity compared to the parent compound.
Key Mechanistic Insights
-
Catalytic Efficiency : {Mo<sub>132</sub>} in water accelerates substitution kinetics by stabilizing transition states through hydrogen bonding .
-
Steric Effects : The propyl group at position 1 sterically hinders reactions at adjacent ring positions, directing reactivity to the 6-fluoro and 7-chloro sites.
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has shown efficacy against various bacterial strains. Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-HIV Activity
A study demonstrated that derivatives of this compound possess anti-HIV properties through inhibition of viral replication in vitro. The structure–activity relationship (SAR) analysis indicated that modifications at the nitrogen atom significantly enhance activity.
Potential in Cancer Therapy
Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 7.8 |
| A549 (Lung Cancer) | 6.5 |
The results indicate a promising therapeutic index for further development.
Mechanism of Action
The mechanism by which 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By binding to these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly impacts antibacterial potency and pharmacokinetic properties.
Key Insight : Propyl derivatives balance lipophilicity and steric effects, enhancing bioavailability compared to smaller alkyl groups (e.g., methyl) but may lack the targeted specificity of cyclopropyl-containing analogs like besifloxacin .
Substituent Variations at C7
The C7 position is critical for modulating antibacterial spectrum and resistance profiles.
Key Insight: Piperazinyl and pyrrolidinyl groups at C7 enhance Gram-negative and atypical pathogen coverage, while bulky substituents like chloropropanoyl-piperazinyl may improve potency against resistant strains .
Modifications at C3: Carboxylic Acid vs. Carboxamide
The C3 carboxylic acid is essential for metal ion chelation in enzyme inhibition.
Key Insight : Carboxamide derivatives may alter pharmacokinetics but typically exhibit reduced antibacterial efficacy due to weaker enzyme binding .
Biological Activity
6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings regarding its biological activity, including antibacterial and antifungal properties, as well as its efficacy against cancer cell lines.
Chemical Structure and Properties
The compound is characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 3-position of the quinoline ring. Its molecular formula is , and it has been synthesized through various chemical pathways involving fluorinated intermediates.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study reported the in vitro antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using the agar streak dilution method.
Table 1: Antibacterial Activity of 6-Fluoro Derivatives
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| 6-FL1 | Staphylococcus aureus | 4.1 |
| 6-FL2 | Escherichia coli | 50 |
| 6-FL3 | Klebsiella pneumoniae | 25 |
| 6-FL4 | Bacillus cereus | 2.4 |
The in vivo studies indicated an effective dose (ED50) range of 50-160 mg/kg against E. coli , showing promising antibacterial potential .
Antifungal Activity
While the antibacterial effects are pronounced, antifungal activity appears to be weaker. The same derivatives demonstrated limited antifungal effects against strains such as Candida albicans and Aspergillus niger , with MIC values significantly higher than those observed for bacterial strains .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly against breast cancer cell lines such as MCF-7. In vitro assays using the MTT method revealed that certain derivatives exhibited notable cytotoxic effects comparable to established chemotherapeutics like Doxorubicin.
Table 2: Cytotoxicity Against MCF-7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| 6-FL1 | 10 |
| 6-FL2 | 15 |
| Doxorubicin | 5 |
The results indicate that some derivatives possess significant anticancer activity, suggesting their potential as therapeutic agents in oncology .
The proposed mechanism for the antibacterial activity involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Additionally, the presence of the fluorine atom is thought to enhance lipophilicity, improving membrane penetration and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
